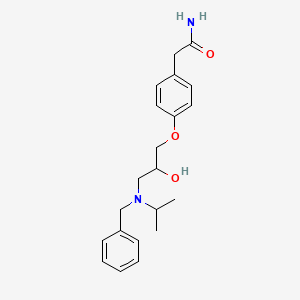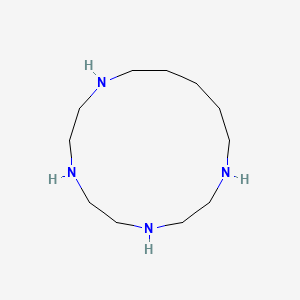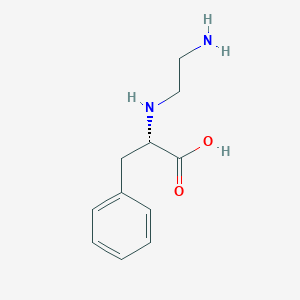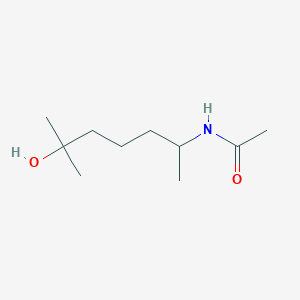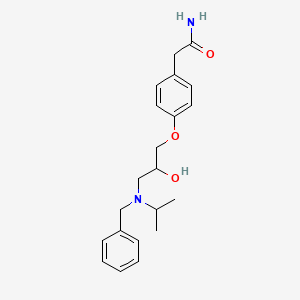
4-(2-Hydroxy-3-(benzyl(isopropyl)amino)propoxy)phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxy-3-(benzyl(isopropyl)amino)propoxy)phenylacetamide is an organic compound with a complex structure that includes a phenylacetamide core, a hydroxy group, and a benzyl(isopropyl)amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-3-(benzyl(isopropyl)amino)propoxy)phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenylacetamide core: This can be achieved by reacting phenylacetic acid with an appropriate amine under acidic conditions to form the amide bond.
Introduction of the hydroxy group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the benzyl(isopropyl)amino group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with benzyl(isopropyl)amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Hydroxy-3-(benzyl(isopropyl)amino)propoxy)phenylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl(isopropyl)amino group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, sodium hydroxide.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-Hydroxy-3-(benzyl(isopropyl)amino)propoxy)phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(2-Hydroxy-3-(benzyl(isopropyl)amino)propoxy)phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid: A metabolite of the selective β-1 blocker drug metoprolol.
4-[2-Hydroxy-3-(isopropylamino)propoxy]benzeneacetic acid:
Uniqueness
4-(2-Hydroxy-3-(benzyl(isopropyl)amino)propoxy)phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
94160-07-3 |
|---|---|
Fórmula molecular |
C21H28N2O3 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
2-[4-[3-[benzyl(propan-2-yl)amino]-2-hydroxypropoxy]phenyl]acetamide |
InChI |
InChI=1S/C21H28N2O3/c1-16(2)23(13-18-6-4-3-5-7-18)14-19(24)15-26-20-10-8-17(9-11-20)12-21(22)25/h3-11,16,19,24H,12-15H2,1-2H3,(H2,22,25) |
Clave InChI |
CLOYEMVSCVWBME-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CC1=CC=CC=C1)CC(COC2=CC=C(C=C2)CC(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


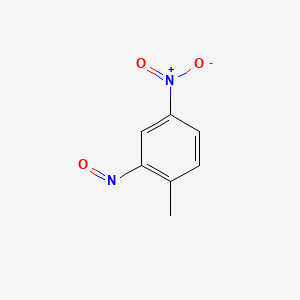
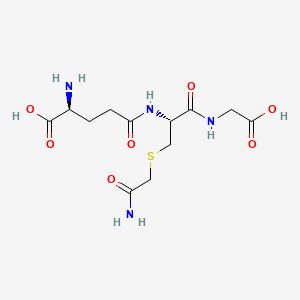
![2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl-](/img/structure/B14428731.png)
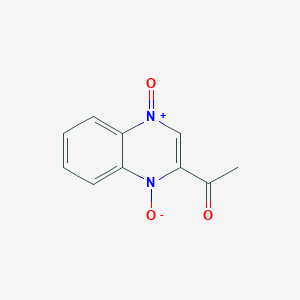

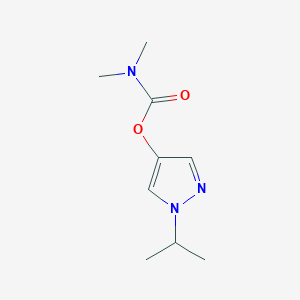
![3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid](/img/structure/B14428761.png)

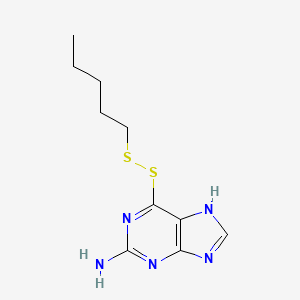
![5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate](/img/structure/B14428776.png)
